molecular formula C18H19N3O2S B5481554 4-(5-methylpyridin-2-yl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol

4-(5-methylpyridin-2-yl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol

Cat. No. B5481554
M. Wt: 341.4 g/mol
InChI Key: FTUYYQPCCOGIIY-UHFFFAOYSA-N
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Description

The compound “4-(5-methylpyridin-2-yl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a thieno[3,2-b]pyrrole ring, and a piperidine ring. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in various applications, such as in the development of new materials or pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed using a method like the Chichibabin pyridine synthesis, while the thieno[3,2-b]pyrrole ring could potentially be synthesized using a method similar to the Fiesselmann thiophene synthesis . The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The different functional groups present in the molecule (such as the carbonyl group and the hydroxyl group) could potentially form hydrogen bonds with other molecules, which could affect its physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For example, the carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction, while the pyridine ring might be able to participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of its functional groups. For example, it might be soluble in certain organic solvents due to the presence of the pyridine and thieno[3,2-b]pyrrole rings. Its melting and boiling points would depend on factors such as the strength of intermolecular forces .

Future Directions

Compounds with similar structures are often used in the development of new materials and pharmaceuticals. Therefore, this compound could potentially be of interest in these areas. Further studies would be needed to explore its properties and potential applications .

properties

IUPAC Name

[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-2-3-16(19-11-12)18(23)5-7-21(8-6-18)17(22)14-10-15-13(20-14)4-9-24-15/h2-4,9-11,20,23H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUYYQPCCOGIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC4=C(N3)C=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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